molecular formula C19H22N6O B2529497 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195938-42-0

2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2529497
CAS RN: 2195938-42-0
M. Wt: 350.426
InChI Key: LHHMMSJBJIOXGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various dihydropyridazinone derivatives has been explored in recent studies. For instance, a series of 2,3-dihydropyridazin-3-one compounds were synthesized through the condensation of hydrazines with 4-aryl-2-oxo-butanoic acids, followed by dehydration and further condensation reactions . Similarly, a range of 1,2,4-triazole and 1,3,4-oxadiazole derivatives were prepared, starting from benzyl-6-hydroxypyridazin-3(2H)-one, and involving substitution reactions, heterocyclization, and reactions with various aromatic aldehydes . These synthetic routes provide a foundation for the development of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of dihydropyridazinone derivatives have been characterized using various techniques. Crystallographic studies have revealed that in the crystal structure of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, molecules are linked by N—H⋯O hydrogen bonds, forming dimers with an (8) ring motif . Additionally, molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, such as the EGFR kinase domain ATP binding site, which is crucial for their pharmacological activity .

Chemical Reactions Analysis

The chemical reactivity of dihydropyridazinone derivatives is highlighted by their ability to undergo various substitution reactions, heterocyclization, and condensation reactions. These reactions are pivotal in the synthesis of novel compounds with diverse biological activities. For example, the reaction of oxy-acetohydrazide with potassium thiocyanate and a mixture of CS2/KOH leads to the formation of potassium salts of hydrazine-1-carbothioamide and hydrazine-1-carbodithioic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridazinone derivatives are closely related to their structural features. The presence of hydrogen bonding in the crystal structures suggests a propensity for these compounds to engage in intermolecular interactions, which can influence their solubility and stability . The electronic and molecular structure studies, including spectral analysis (1H and 13C NMR, IR), provide insights into the electronic distribution within the molecules, which is essential for understanding their reactivity and interaction with biological targets .

Scientific Research Applications

Alpha(1)-adrenoceptor Antagonists

Compounds with structural similarities to 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one have been designed and evaluated for their alpha(1)-adrenoceptor blocking properties. These compounds were synthesized to match a three-dimensional pharmacophore model for alpha(1)-AR antagonists. The biological evaluation indicated compounds characterized by very good alpha(1)-AR affinity and selectivity, with specific chemical features leading to compounds with significant 5-HT(1A)/alpha(1) ratio, highlighting their potential in treating conditions like hypertension or benign prostatic hyperplasia (Betti et al., 2002).

Glucosidase Inhibitors with Antioxidant Activity

A novel series of benzimidazole derivatives containing piperazine or morpholine skeleton at the C-6 position have been synthesized and preliminarily screened for in vitro antioxidant activities and glucosidase inhibitors. These compounds exhibit potential for the treatment of diabetes through glucosidase inhibition and provide antioxidant benefits, indicating a dual therapeutic effect (Özil et al., 2018).

Acetylcholinesterase Inhibitors

Pyridazine analogues, including those with modifications similar to 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one, have been explored as AChE inhibitors. These compounds are of interest for their potential in treating Alzheimer's disease. The structure-activity relationships derived from these studies indicate that certain modifications can significantly enhance AChE inhibitory activity and selectivity (Contreras et al., 2001).

Antimicrobial and Antioxidant Activity

Compounds bearing structural resemblance to 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one have been synthesized and analyzed for their antimicrobial and antioxidant activity. These studies underscore the potential of such compounds in developing new antimicrobial agents with additional antioxidant properties, offering a multifaceted approach in combating infectious diseases and oxidative stress-related conditions (Rekha et al., 2019).

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c26-19-7-6-18(25-15-20-14-21-25)22-24(19)13-17-8-10-23(11-9-17)12-16-4-2-1-3-5-16/h1-7,14-15,17H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHMMSJBJIOXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

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